(2S,4S,5S,7R)-AliskirenFumarate(2

描述

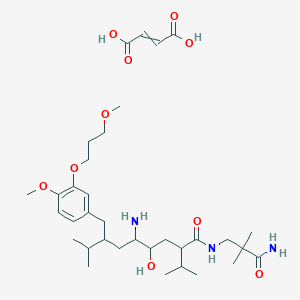

(2S,4S,5S,7R)-Aliskiren Fumarate (2:1) is a stereoisomeric salt form of aliskiren, a potent direct renin inhibitor used in the treatment of hypertension. Aliskiren targets the renin-angiotensin-aldosterone system (RAAS) by inhibiting the enzymatic activity of renin, thereby reducing angiotensin I and II production . This article provides a detailed comparison of this compound with structurally related analogs, including other aliskiren salts, stereoisomers, and deuterated derivatives.

属性

分子式 |

C34H57N3O10 |

|---|---|

分子量 |

667.8 g/mol |

IUPAC 名称 |

5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;but-2-enedioic acid |

InChI |

InChI=1S/C30H53N3O6.C4H4O4/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;5-3(6)1-2-4(7)8/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1-2H,(H,5,6)(H,7,8) |

InChI 键 |

RSFGNDXWVZPKJA-UHFFFAOYSA-N |

规范 SMILES |

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O |

产品来源 |

United States |

准备方法

Structural Characteristics and Stereochemical Requirements

Aliskiren fumarate (C₃₀H₅₃N₃O₆·0.5C₄H₄O₄) possesses four chiral centers at positions 2S, 4S, 5S, and 7R, necessitating asymmetric synthesis or resolution techniques during manufacturing. The hemifumarate salt form enhances aqueous solubility and bioavailability compared to the free base. Critical structural features include:

- A 4-hydroxy-5-amino octanamide backbone

- Diisopropyl groups at C2 and C7

- A 4-methoxy-3-(3-methoxypropoxy)phenyl substituent.

The stereochemical integrity of these centers directly influences renin-binding affinity, with epimerization at any position reducing potency by >90%.

Synthetic Routes and Key Intermediate Production

Overview of Industrial Synthesis Strategies

Two patented routes dominate industrial production (Scheme 1 and Scheme 2 in US9056816B2):

Table 1: Comparison of Primary Synthetic Pathways

| Parameter | Scheme 1 (Iminium Pathway) | Scheme 2 (Direct Amination) |

|---|---|---|

| Key Intermediate | VII-imine | VIIA-amine |

| Protecting Group | Schiff base | BOC |

| Reduction System | Triethylsilane/TMSOTf | Catalytic Hydrogenation |

| Total Steps | 7 | 5 |

| Overall Yield (Pilot) | 61% | 86% |

| Purity (HPLC) | 99.2% | 99.5% |

Critical Intermediate Synthesis: Compound VII-imine

The iminium route (Scheme 1) involves:

Alternative Pathway via Direct Amine Protection (Scheme 2)

This optimized route bypasses iminium formation:

- Catalytic Hydrogenation : VIIA intermediate reduced with Raney Ni (2 bar H₂, MeOH) to VIIA-amine.

- In-situ BOC Protection : Treatment with di-tert-butyl dicarbonate (BOC₂O) in methyl tert-butyl ether yields VIIA-N-PG (97% yield).

Stereoselective Deoxygenation and Coupling Reactions

Triethylsilane-Mediated Deoxygenation

The critical C4 hydroxyl removal uses:

- Reagents : Triethylsilane (TES, 5 eq), TMSOTf (1.5 eq)

- Conditions : CH₂Cl₂, -78°C, 1 h

- Mechanism : TMSOTf protonates hydroxyl → TES delivers hydride for β-elimination

Table 2: Deoxygenation Optimization Data

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | -78°C | 96% vs 72% @-20°C |

| TES Equivalents | 5.0 | 96% vs 83% @3.0 |

| Solvent | Dichloromethane | 96% vs 88% (THF) |

Amide Coupling with 3-Amino-2,2-dimethylpropionamide

The final C-N bond formation employs:

- Reagents : 2-Hydroxypyridine (1.2 eq), DIPEA (3 eq)

- Solvent : Toluene, 80°C, 12 h

- Yield : 86% after silica gel chromatography (0.75 g scale)

Salt Formation and Crystallization Dynamics

Hemifumarate Salt Preparation

Fumaric acid (1.05 eq) is added to aliskiren free base in:

Solvent Screening for Crystallization

Table 3: Solvent Impact on Salt Properties

| Solvent | Crystal Habit | Purity (%) | Yield (%) |

|---|---|---|---|

| Acetonitrile | Needles | 99.7 | 92 |

| Ethyl Acetate | Plates | 98.5 | 85 |

| MTBE | Aggregates | 97.8 | 78 |

| IPA/Water (7:3) | Prisms | 99.1 | 89 |

Impurity Control and Analytical Characterization

Major Process-Related Impurities

Spectroscopic Characterization

- ¹H NMR (500 MHz, DMSO-d₆) : δ 7.25 (d, J=8.5 Hz, 2H, ArH), 4.15 (m, 1H, C4-H), 3.78 (s, 3H, OCH₃)

- HPLC Method :

Comparative Analysis of Methodological Advances

Cost-Benefit Evaluation

Environmental Impact Metrics

- Process Mass Intensity (PMI) :

- Scheme 1: 128 kg/kg API

- Scheme 2: 89 kg/kg API

- E-Factor : Reduced from 63 to 41 via solvent substitution

化学反应分析

Types of Reactions

(2S,4S,5S,7R)-AliskirenFumarate(2) undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Conditions vary depending on the functional groups involved, but typical reagents include halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

科学研究应用

Aliskiren, also known as (2S,4S,5S,7R)-Aliskiren, is a renin inhibitor used to treat arterial hypertension, and studies suggest it may improve outcomes in ischemic stroke cases . Research indicates that Aliskiren can protect the brain after an ischemic stroke, independent of its blood pressure-lowering activity .

Aliskiren Applications in Ischemic Stroke

Aliskiren's potential benefits in treating ischemic stroke have been explored in several studies .

- Neuroprotection Central application of Aliskiren significantly attenuated brain edema formation and stroke volume, blunted mortality, and improved neurological outcomes in a murine stroke model .

- Dosage Doses of 0.6 or 2.0 μg of Aliskiren, administered centrally, did not affect systemic blood pressure but significantly reduced infarct volume and brain edema formation . A higher dose of 6 μg did not significantly reduce infarct volume .

- Administration Method Intracerebroventricular injection of Aliskiren as a pretreatment was used in a mouse model of middle cerebral artery occlusion (MCAo) .

- Study Details Male C57BL/6 mice were subjected to 60 minutes of MCAo following Aliskiren or vehicle administration. Infarct volume, brain edema formation, mortality, antioxidant effects, and functional outcome were assessed for up to seven days post-MCAo .

- Infarct Volume Reduction Subcortical infarct volume was significantly decreased in both the 0.6 μg and 2 μg Aliskiren groups. Cortical infarct volume was significantly lower in the 2 μg Aliskiren group .

Aliskiren as an Antihypertensive Drug

Aliskiren is a clinically utilized antihypertensive drug . Studies have been conducted to understand its effects on blood pressure and related conditions .

- Blood Pressure Reduction Aliskiren reduces blood pressure and suppresses the renin-angiotensin-aldosterone system (RAAS) .

- Combination Therapy Combining Aliskiren with hydrochlorothiazide significantly lowers daytime blood pressure .

Aliskiren Pharmacokinetics and Pharmacodynamics

Studies have also examined the pharmacokinetics and pharmacodynamics of Aliskiren .

- Pharmacokinetic Parameters Studies have looked at peak plasma concentration (), time to reach (), area under the plasma concentration-time curve (AUC), and apparent terminal elimination half-life () .

- Pharmacodynamic Variables Maximum prothrombin time (PT) and international normalized ratio (INR), along with the time to reach these maximums, have been evaluated .

Aliskiren Hemifumarate Proliposomes

作用机制

The mechanism of action of (2S,4S,5S,7R)-AliskirenFumarate(2) involves the inhibition of renin, an enzyme that catalyzes the conversion of angiotensinogen to angiotensin I. By blocking renin, the compound reduces the production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. The molecular targets include the active site of renin, and the pathways involved are those regulating blood pressure and fluid balance.

相似化合物的比较

Comparison with Other Aliskiren Salts

Aliskiren is commercially available in multiple salt forms to optimize solubility, stability, and bioavailability:

Key Findings :

- The hemifumarate salt is preferred for oral formulations due to its balanced solubility and stability profile .

- The fumarate (2:1) salt (CAS 1630036-82-6) may offer advantages in solid-state stability, though its bioavailability remains uncharacterized in clinical studies .

- Monofumarate forms, while patented, lack extensive pharmacological data compared to the hemifumarate .

Comparison with Stereoisomers

The stereochemical configuration at the 7-position (7R vs. 7S) significantly impacts biological activity:

Key Findings :

- The 7S configuration is critical for binding to renin’s active site, as demonstrated by the 1.5 nM IC₅₀ of the marketed form .

- The 7R diastereomer likely exhibits reduced affinity, though specific potency data are unavailable. This stereospecificity underscores the importance of chiral synthesis in drug development .

Comparison with Deuterated Analogs

Deuterated aliskiren derivatives are used in metabolic and pharmacokinetic studies:

Key Findings :

- Deuterated analogs retain renin inhibitory activity but exhibit altered metabolic half-lives due to the kinetic isotope effect .

- These compounds are critical for quantifying drug concentrations in biological matrices during clinical trials .

Solubility and Thermodynamics :

- Aliskiren hemifumarate has a solubility of 0.2 mg/mL in water, while the fumarate (2:1) salt’s solubility is lower (<0.1 mg/mL), necessitating formulation adjustments .

常见问题

Basic Research Questions

Q. What are the validated synthesis methods for (2S,4S,5S,7R)-Aliskiren Fumarate, and how do reaction conditions affect yield and purity?

- Answer : The compound is synthesized via catalytic hydrogenation using palladium on carbon (Pd/C) in isopropyl alcohol or reductive amination with hydrochloric acid in dichloromethane. For example, hydrogenation at 25°C under 1 atm H₂ achieves 85% yield, while reductive amination at 0–5°C yields 74.25% . Purity (>98%) is confirmed via HPLC with a C18 column and UV detection at 220 nm. Reaction parameters such as solvent polarity, temperature, and catalyst loading must be optimized to minimize byproducts like diastereomers or unreacted intermediates .

Q. How should researchers characterize the stereochemical integrity of (2S,4S,5S,7R)-Aliskiren Fumarate?

- Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane:ethanol (85:15 v/v) to resolve enantiomeric impurities. Confirm absolute configuration via X-ray crystallography or comparative NMR with reference standards. For example, the ¹H-NMR spectrum should exhibit characteristic peaks for the 4-methoxy-3-(3-methoxypropoxy)benzyl group (δ 3.2–3.8 ppm) and the hydroxyamide moiety (δ 6.5 ppm) .

Q. What in vitro assays are recommended to evaluate its renin inhibition activity?

- Answer : Use a fluorescence-based assay with recombinant human renin and a synthetic angiotensinogen substrate. Measure IC₅₀ values at pH 6.0 (mimicking renal conditions) with a detection range of 0.1–100 nM. Include positive controls (e.g., aliskiren hemifumarate) and validate results via dose-response curves. Report activity as mean ± SD from triplicate experiments .

Advanced Research Questions

Q. How to design in vivo studies to assess its efficacy in hypertension models while minimizing confounding variables?

- Answer : Use sodium-depleted primates or transgenic hypertensive rodents. Administer oral doses <10 mg/kg/day for 4–6 weeks, monitoring blood pressure via telemetry. Control for dietary sodium intake, circadian rhythms, and renal function. Include sham-treated cohorts and validate plasma renin activity (PRA) via ELISA. Note that doses >10 mg/kg may induce compensatory angiotensin II upregulation, complicating data interpretation .

Q. How to resolve contradictions in reported IC₅₀ values across studies?

- Answer : Discrepancies arise from assay conditions (e.g., pH, substrate concentration). Standardize protocols using the WHO renin assay guidelines: 37°C, pH 7.4, 100 mM NaCl. Re-evaluate purity via LC-MS and confirm compound stability under assay conditions. Cross-validate findings with orthogonal methods like surface plasmon resonance (SPR) to measure binding kinetics (kₐₙ/kₒff) .

Q. What computational strategies predict off-target interactions of (2S,4S,5S,7R)-Aliskiren Fumarate?

- Answer : Perform molecular docking against the Renin Proxisome (PDB: 2V0Z) using AutoDock Vina, focusing on the S3 binding pocket. Validate predictions with SPR or thermal shift assays. For proteome-wide screening, use chemoproteomics with alkyne-tagged probes and click chemistry to identify non-renin targets (e.g., cathepsin D) .

Q. How to optimize pharmacokinetic profiling for this compound in preclinical models?

- Answer : Conduct LC-MS/MS analyses of plasma and tissues after single-dose administration (5 mg/kg, oral). Calculate AUC₀–24h, Cₘₐₓ, and t₁/₂ using non-compartmental models. Note that its high logP (3.2) may necessitate lipid-based formulations to enhance bioavailability. Monitor fecal and urinary excretion to assess renal clearance .

Q. What methodologies assess its environmental impact and biodegradation pathways?

- Answer : Follow OECD Guideline 301B for ready biodegradability testing in activated sludge. Use HPLC-QTOF to identify transformation products (e.g., hydroxylated metabolites). For ecotoxicity, perform 48-h Daphnia magna assays, reporting EC₅₀ values. Note that its sulfonic acid group may confer moderate persistence in aquatic systems .

Methodological Standards

- Statistical Reporting : Adhere to Pharmaceutical Research guidelines: report means ± SD with ≤3 significant figures unless instrumentation precision justifies higher resolution. Specify statistical tests (e.g., ANOVA with Tukey post hoc) and significance thresholds (e.g., p < 0.01) .

- Data Reproducibility : Provide detailed synthetic protocols (e.g., reaction times, purification steps) in supplementary materials. For biological assays, include raw data (e.g., kinetic curves) and instrument calibration records .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。